molecular formula C10H9NO3 B1590247 2-Oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid CAS No. 88371-24-8

2-Oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid

Cat. No. B1590247
Key on ui cas rn: 88371-24-8
M. Wt: 191.18 g/mol
InChI Key: VMHBVINKMWNOED-UHFFFAOYSA-N
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Patent
US08247420B2

Procedure details

To 10% Pd—C (100 mg) under nitrogen atmosphere was added a solution of 4-(3-ethoxy-3-oxoprop-1-enyl)-3-nitrobenzoic acid (45) (29 g, 0.11 mol) in 75 mL methanol and kept at 50 psi H2 atmosphere for 12 h. The reaction mixture was filtered through a sintered funnel and the filtrate was concentrated to give the pure compound 22. Off-white solid (20.9 g, 96%). 1H NMR (400 MHz, CDCl3): δ 2.44 (t, J=6.8 Hz, 2H); 2.90 (t, J=6.8 Hz, 2H); 7.25 (d, J=7.6 Hz, 1H); 7.44 (s, 1H); 7.47 (dd, J=7.6, 1.6 Hz, 1H); 10.22 (broad s, 1H); 12.85 (broad s, 1H). 13C NMR (75 MHz, CDCl3): δ 24.8, 30.0, 115.1, 123.5, 127.8, 127.9, 129.0, 139.0, 167.5, 169.0.
Name
4-(3-ethoxy-3-oxoprop-1-enyl)-3-nitrobenzoic acid
Quantity
29 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
100 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=O)[CH:5]=[CH:6][C:7]1[CH:15]=[CH:14][C:10]([C:11]([OH:13])=[O:12])=[CH:9][C:8]=1[N+:16]([O-])=O)C>CO.[Pd]>[O:3]=[C:4]1[CH2:5][CH2:6][C:7]2[C:8](=[CH:9][C:10]([C:11]([OH:13])=[O:12])=[CH:14][CH:15]=2)[NH:16]1

Inputs

Step One
Name
4-(3-ethoxy-3-oxoprop-1-enyl)-3-nitrobenzoic acid
Quantity
29 g
Type
reactant
Smiles
C(C)OC(C=CC1=C(C=C(C(=O)O)C=C1)[N+](=O)[O-])=O
Name
Quantity
75 mL
Type
solvent
Smiles
CO
Name
Quantity
100 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through a sintered funnel
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
O=C1NC2=CC(=CC=C2CC1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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